2-(4-Chlorophenyl)-3-phenylbutanediamide
Description
2-(4-Chlorophenyl)-3-phenylbutanediamide is a synthetic organic compound characterized by a butanediamide backbone substituted with a 4-chlorophenyl group at position 2 and a phenyl group at position 2. These include esters, amides, and imides containing chlorophenyl and phenyl substituents, which are frequently studied for applications in polymers, pharmaceuticals, and agrochemicals .
Properties
CAS No. |
5468-17-7 |
|---|---|
Molecular Formula |
C16H15ClN2O2 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-phenylbutanediamide |
InChI |
InChI=1S/C16H15ClN2O2/c17-12-8-6-11(7-9-12)14(16(19)21)13(15(18)20)10-4-2-1-3-5-10/h1-9,13-14H,(H2,18,20)(H2,19,21) |
InChI Key |
AZDOZGYXOAOENF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)Cl)C(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-phenylbutanediamide typically involves the reaction of 4-chloroaniline with phenylacetic acid derivatives under specific conditions. One common method includes the use of microwave-assisted synthesis, which involves reacting 4-chloroaniline with phenylacetic acid in the presence of a catalyst and solvent, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-phenylbutanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Chlorophenyl)-3-phenylbutanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-phenylbutanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to DNA or proteins, altering their function and leading to cellular responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Amide vs. Ester Backbones :
- The diamide structure of this compound contrasts with Fenvalerate’s ester backbone. Amides generally exhibit higher chemical stability and hydrogen-bonding capacity, which may enhance binding to biological targets compared to esters .
- Cyclic imides (e.g., 3-Chloro-N-phenyl-phthalimide) offer rigidity and thermal stability, whereas linear amides like the target compound may provide conformational flexibility for drug-receptor interactions .
Substituent Effects :
- The 4-chlorophenyl group is a common feature in Fenvalerate, Levocetirizine, and the target compound. Chlorine’s electron-withdrawing nature enhances metabolic stability and influences lipophilicity.
- Phenyl groups contribute to π-π stacking interactions, as seen in polyimides and antihistamines like Levocetirizine .
Physicochemical Properties
- Solubility: The amino group in N-(2-amino-4-chlorophenyl)-3-methylbutanamide increases aqueous solubility (~50 mg/mL) compared to nonpolar analogs like Fenvalerate (<0.1 mg/mL) . This compound, lacking ionizable groups, likely has lower solubility, similar to neutral amides.
- Thermal Stability :
Pharmacological and Industrial Relevance
- Pharmaceutical Potential: Amides like Levocetirizine and N-(2-amino-4-chlorophenyl)-3-methylbutanamide are prioritized in drug development due to metabolic stability. The target compound’s diamide structure could offer dual hydrogen-bonding sites for enhanced receptor affinity .
- Agrochemical Applications: Fenvalerate’s efficacy as an insecticide stems from its ester and cyano groups, which disrupt neuronal sodium channels. The target compound’s lack of these groups may limit pesticidal activity but could be explored for herbicidal or fungicidal uses .
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